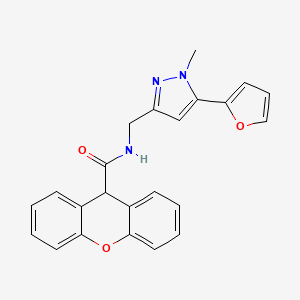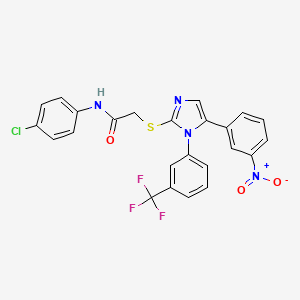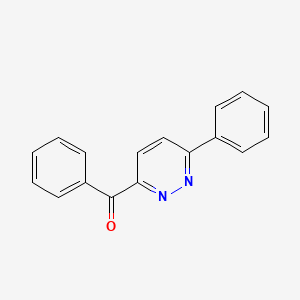
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and a xanthene backbone (a tricyclic system consisting of two benzene rings fused to a central oxygen-containing ring) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, furan derivatives are often synthesized from furan-2-carboxylic acid hydrazide . The synthesis of similar compounds often involves reactions with various reagents under specific conditions .Molecular Structure Analysis
The molecular structure of similar compounds suggests that the furan, pyrazole, and xanthene components of the molecule are likely to be planar, contributing to the overall planarity of the molecule .Aplicaciones Científicas De Investigación
Antibacterial Activity
Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .
Anti-ulcer Activity
Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that furan derivatives could potentially be used in the treatment of ulcers.
Diuretic Activity
Furan derivatives have been found to have diuretic activity . This means they could potentially be used in the treatment of conditions that benefit from increased urine production.
Muscle Relaxant
Furan derivatives have been found to have muscle relaxant properties . This suggests they could potentially be used in the treatment of conditions that involve muscle spasms or tension.
Anti-protozoal Activity
Furan derivatives have been found to have anti-protozoal activity . This suggests they could potentially be used in the treatment of diseases caused by protozoan parasites.
Antifungal and Antiviral Activity
Furan derivatives have been found to have both antifungal and antiviral activities . This suggests they could potentially be used in the treatment of fungal and viral infections.
Anti-inflammatory, Analgesic, and Antidepressant Activities
Furan derivatives have been found to have anti-inflammatory, analgesic, and antidepressant activities . This suggests they could potentially be used in the treatment of conditions involving inflammation, pain, and depression.
Direcciones Futuras
The future directions in the study of this compound could involve further exploration of its synthesis, properties, and potential applications. Furan derivatives, for example, have widespread applications in areas such as therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-26-18(21-11-6-12-28-21)13-15(25-26)14-24-23(27)22-16-7-2-4-9-19(16)29-20-10-5-3-8-17(20)22/h2-13,22H,14H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIIYMCCRDQABG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2374152.png)

![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2374154.png)

![N-(2,3-dimethylphenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2374158.png)
![N-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2374160.png)



![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2374168.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2374170.png)
![1-(2-Thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2374171.png)
![N-(3-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2374172.png)
methyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2374174.png)